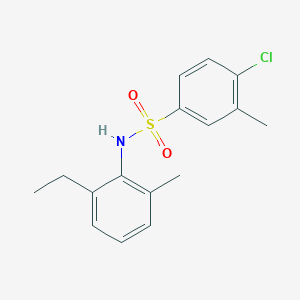

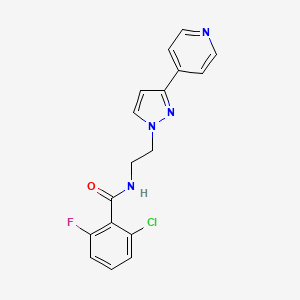

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiophene derivatives, which are part of the compound , have been the subject of extensive research due to their potential biological activity . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . In one example, 2-bromo-3,3-difluoroallyl benzyl sulfide was obtained via an SN2’ mechanism .Scientific Research Applications

Photodynamic Therapy Application

Benzenesulfonamide derivatives have been synthesized and characterized for their potential use in photodynamic therapy, which is a treatment for cancer. These compounds, particularly zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base, exhibit remarkable properties such as high singlet oxygen quantum yield and good fluorescence. These features are crucial for Type II photosensitizers in photodynamic therapy, suggesting their potential effectiveness in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Carbonic anhydrase inhibitors are crucial in the treatment of various conditions such as glaucoma, epilepsy, and mountain sickness. Sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold have shown strong affinity towards several carbonic anhydrase isozymes, demonstrating potent inhibitory effects. These inhibitors not only have good water solubility but also exhibit significant intraocular pressure lowering properties, which could be beneficial for developing therapeutics for eye diseases (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).

Synthetic Applications

Benzenesulfonamide serves as a powerful Directed Metalation Group (DMG), offering vast possibilities in organic synthesis, especially in heterocyclic synthesis. This application is highlighted by its use in directed ortho metalation methodologies, facilitating the preparation of complex organic molecules. Such capabilities extend the chemical toolbox available for synthesizing compounds with potential pharmaceutical applications (Familoni, 2002).

Cholinesterase Inhibitors for Alzheimer’s Disease

Brominated derivatives of benzenesulfonamide have been explored for their potential as inhibitors of cholinesterases, enzymes implicated in the pathology of Alzheimer’s disease. The synthesis of these derivatives aims to find potent inhibitors that could serve as therapeutic agents for managing symptoms or altering the progression of Alzheimer’s disease. This research avenue exemplifies the therapeutic potential of benzenesulfonamide derivatives beyond their traditional applications (Abbasi, Saeed, Aziz‐ur‐Rehman, Khan, Ashraf, & Ejaz, 2014).

properties

IUPAC Name |

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3S2/c16-12-4-1-2-5-13(12)22(19,20)17-10-15(18,11-7-8-11)14-6-3-9-21-14/h1-6,9,11,17-18H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYMXIAMWAJURF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2=CC=CC=C2Br)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)-1,3,4-thiadiazole-2-thiol](/img/structure/B2446660.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B2446663.png)

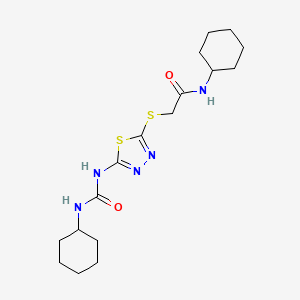

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2446668.png)

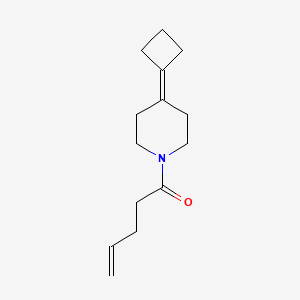

![3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2446669.png)

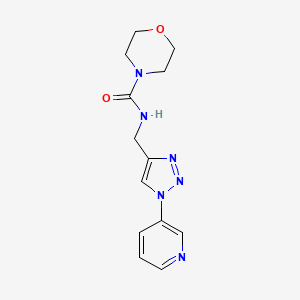

![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2446671.png)

![(E)-N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2446673.png)

![2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2446675.png)